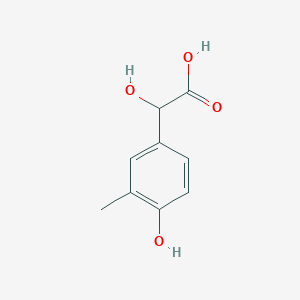
4-Hydroxy-3-methylmandelic acid
Cat. No. B8503963
M. Wt: 182.17 g/mol
InChI Key: RBQYTVXHDIGUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05356966
Procedure details


32.4 g (0.30 mol) of o-cresol are dissolved in 150 ml of 2N sodium hydroxide solution under a nitrogen atmosphere. After cooling to +5° C., 4.8 g (0.12 mol) of sodium hydroxide and 13.3 ml (0.12 mol) of 50% aqueous glycolic acid are added, and the reaction mixture is stirred at room temperature for 4 hours. A further 0.12 mol of sodium hydroxide and glycolic acid (a total of 0.36 mol) is added twice after 4 hours each time. The reaction mixture is then stirred for another 12 hours, neutralised with concentrated hydrochloric acid and washed twice with 75 ml of petroleum ether. The aqueous phase is then acidified with concentrated hydrochloric acid and extracted several times with ether. The organic phases are combined, dried over magnesium sulfate and concentrated on a vacuum rotary evaporator, giving 30.1 g (55%) of 4-hydroxy-3-methylmandelic acid, melting point 115°-120° C.







Yield
55%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]([OH:13])(=[O:12])[CH2:10][OH:11].Cl>[OH-].[Na+]>[OH:7][C:6]1[CH:5]=[CH:4][C:3]([CH:10]([OH:11])[C:9]([OH:13])=[O:12])=[CH:2][C:1]=1[CH3:8] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
32.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1O)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)(=O)O
|
|
Name
|
|
|
Quantity
|
0.12 mol
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
13.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)(=O)O
|
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is stirred at room temperature for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to +5° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is then stirred for another 12 hours
|
|
Duration
|
12 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 75 ml of petroleum ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted several times with ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a vacuum rotary evaporator
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=C(C(C(=O)O)O)C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30.1 g | |
| YIELD: PERCENTYIELD | 55% | |
| YIELD: CALCULATEDPERCENTYIELD | 137.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
